molecular formula C8H8N4O B079330 6,7-Dimethyl-1H-pteridin-4-one CAS No. 14684-54-9

6,7-Dimethyl-1H-pteridin-4-one

Cat. No.: B079330
CAS No.: 14684-54-9
M. Wt: 176.18 g/mol
InChI Key: YZZHLQUXFAOLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-1H-pteridin-4-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Biological Activities

6,7-Dimethyl-1H-pteridin-4-one belongs to the pteridine class of compounds, which are known for their diverse biological activities and therapeutic potential. Pteridines, including this compound derivatives, have been studied extensively for their roles as pigments, enzymatic cofactors, and molecules capable of immune system activation. The therapeutic applications of pteridine derivatives are vast, ranging from antitumor activities to treatments for chronic inflammation-related diseases. Antitumor activities have been one of the most advanced therapeutic potentials explored, with several molecular targets identified. Beyond oncology, pteridines are being investigated for their antimicrobial properties, and potential in treating diabetes, osteoporosis, ischemia, and neurodegeneration. Methotrexate, pralatrexate, and triamterene are examples of FDA-approved drugs within this class, highlighting the significant impact of pteridine research on current therapeutic strategies (Carmona-Martínez et al., 2018).

Bioavailability and Biomedical Applications

Pterostilbene, a naturally dimethylated analog of resveratrol, shares biological activities with this compound and has been noted for its higher in vivo bioavailability. This property makes it a strong candidate for biomedical applications, including cancer prevention and therapy, insulin sensitivity improvement, and cardiovascular disease treatment. Pterostilbene's role in aging, memory, and cognition further underlines the broad scope of applications for pteridine derivatives in health and disease management (Estrela et al., 2013).

Neurotransmitter Synthesis and Affective Disorders

The synthesis and function of neurotransmitters such as dopamine, (nor)epinephrine, serotonin, and nitric oxide are critically dependent on the pteridine tetrahydrobiopterin (BH4), which is structurally related to this compound. The relationship between BH4, neurotransmitter synthesis, and affective disorders, including depression, underscores the importance of pteridines in neurochemical and psychiatric research. This connection suggests potential therapeutic applications of pteridines in addressing neurotransmitter-related disorders and highlights the need for further research into these compounds' effects on the central nervous system (Hoekstra & Fekkes, 2002).

Clinical Markers and Liver Disease

Pteridines have also been explored as clinical markers in various diseases, including liver disorders. The measurement of urinary and serum pteridines can provide valuable insights into liver cell damage and the activation of cell-mediated immunity, offering a non-invasive method for diagnosing and monitoring liver diseases. This application demonstrates the diagnostic and prognostic potential of pteridines beyond their therapeutic uses (Mazda et al., 1996).

Anticancer Mechanisms

Pterostilbene's anticancer effects have been a focus of research, with studies demonstrating its ability to inhibit tumor growth, metastasis, angiogenesis, and cancer stem cells, while also enhancing apoptosis and immunotherapy. These findings suggest a comprehensive mechanism by which pteridine derivatives can combat cancer, making them promising candidates for future clinical applications (Ma et al., 2019).

Properties

IUPAC Name

6,7-dimethyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHLQUXFAOLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163524
Record name 6,7-Dimethyl-1H-pteridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14684-54-9
Record name 4-Hydroxy-6,7-dimethylpteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14684-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-1H-pteridin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-6,7-dimethylpteridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethyl-1H-pteridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethyl-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.